molecular formula C6H11NO B15072748 1-Aminospiro[2.3]hexan-5-ol

1-Aminospiro[2.3]hexan-5-ol

Cat. No.: B15072748
M. Wt: 113.16 g/mol
InChI Key: BWKHTRYJANAUCO-UHFFFAOYSA-N
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Description

1-Aminospiro[2.3]hexan-5-ol is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. The compound is characterized by a spirocyclic framework, which contributes to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Aminospiro[2.3]hexan-5-ol typically involves the construction of the spirocyclic framework through cycloaddition reactions. One common method includes the visible-light-induced intramolecular [2+2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium(III) catalyst . This method allows for the rapid construction of the spirocyclic skeleton under mild conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of efficient catalysts and mild reaction conditions can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Aminospiro[2.3]hexan-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

1-Aminospiro[2.3]hexan-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Aminospiro[2.3]hexan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure plays a crucial role in its biological effects .

Comparison with Similar Compounds

1-Aminospiro[2.3]hexan-5-ol can be compared with other spirocyclic compounds, such as:

    1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A conformationally rigid analogue of glutamic acid.

    1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid: A conformationally rigid analogue of lysine.

These compounds share the spirocyclic framework but differ in their functional groups and biological activities The uniqueness of 1-Aminospiro[2

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-aminospiro[2.3]hexan-5-ol

InChI

InChI=1S/C6H11NO/c7-5-3-6(5)1-4(8)2-6/h4-5,8H,1-3,7H2

InChI Key

BWKHTRYJANAUCO-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CC2N)O

Origin of Product

United States

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